molecular formula C14H18O2 B14257149 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- CAS No. 350845-62-4

1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)-

Cat. No.: B14257149
CAS No.: 350845-62-4
M. Wt: 218.29 g/mol
InChI Key: DIZSVYDWHMXOQO-ZDUSSCGKSA-N
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Description

1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is a chemical compound with a complex structure that includes a hexanone backbone, hydroxy, methyl, methylene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base like triethylamine.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexanone, 4-hydroxy-5-methyl-
  • 5-methyl-1-phenylhexan-1-one

Comparison

Compared to similar compounds, 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is unique due to its specific structural features, such as the presence of both hydroxy and methylene groups, which confer distinct chemical reactivity and potential applications. Its stereochemistry (2S) also plays a crucial role in its biological activity and interactions.

Properties

CAS No.

350845-62-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-hydroxy-5-methyl-4-methylidene-1-phenylhexan-1-one

InChI

InChI=1S/C14H18O2/c1-10(2)11(3)9-13(15)14(16)12-7-5-4-6-8-12/h4-8,10,13,15H,3,9H2,1-2H3/t13-/m0/s1

InChI Key

DIZSVYDWHMXOQO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C(=C)C[C@@H](C(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C)C(=C)CC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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